molecular formula C8H15NO B13524432 (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol

Cat. No.: B13524432
M. Wt: 141.21 g/mol
InChI Key: DSVNXTAFDGOZEO-UHFFFAOYSA-N
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Description

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol is a chiral spirocyclic compound of significant interest in advanced medicinal chemistry and pharmacological research. This scaffold is recognized as a key synthetic intermediate in the complex synthesis of neuroactive agents, including tetrodotoxin (TTX), a potent sodium channel blocker used extensively in neuroscience . The azaspiro[3.5]nonane core structure is a privileged scaffold in drug discovery, particularly in the development of inhibitors for immuno-oncology targets like TDO2 and IDO1, which are tryptophan catabolizing enzymes with immunosuppressive roles in the tumor microenvironment . Furthermore, structurally related azaspiro compounds have demonstrated potent and selective agonist activity at the Muscarinic M1 receptor, indicating high value for central nervous system (CNS) research and the investigation of therapeutic avenues for cognitive disorders such as Alzheimer's disease . The specific stereochemical configuration ((4r,7r)) of this product is critical for its biological activity and interaction with chiral targets, making it a high-value building block for constructing novel molecular entities. This product is provided for non-human research applications only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-azaspiro[3.5]nonan-7-ol

InChI

InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-6-9-8/h7,9-10H,1-6H2

InChI Key

DSVNXTAFDGOZEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CCN2

Origin of Product

United States

Synthetic Methodologies for the 4r,7r 1 Azaspiro 3.5 Nonan 7 Ol Scaffold and Stereoselective Approaches

Retrosynthetic Disconnection Analysis of the (4r,7r)-1-Azaspiro[3.5]nonan-7-ol Framework

A retrosynthetic analysis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol reveals several potential bond disconnections to simplify the target molecule into more readily available starting materials. The key challenge lies in the stereocontrolled formation of the two chiral centers at C4 and C7.

Scheme 1: Key Retrosynthetic Disconnections

A primary disconnection can be made at the C-N and C-C bonds of the azetidine (B1206935) ring, suggesting an intramolecular cyclization approach. This leads back to a substituted piperidine (B6355638) precursor. Further disconnection of the piperidine ring can simplify the structure to acyclic precursors.

Another strategic disconnection involves breaking the C-C bond of the cyclobutane (B1203170) ring adjacent to the spirocenter. This could originate from a cyclization reaction involving a piperidine derivative with a suitable side chain.

A third approach would be to disconnect the C-O bond of the alcohol, suggesting a late-stage reduction of a corresponding ketone, (4r)-1-Azaspiro[3.5]nonan-7-one. The stereochemistry at C7 could be controlled during this reduction step.

Established Synthetic Routes to Azaspiro[3.5]nonane Derivatives Applicable to (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

Several synthetic methodologies have been developed for the construction of the azaspiro[3.5]nonane core. These strategies can be adapted to achieve the synthesis of the target molecule, (4r,7r)-1-Azaspiro[3.5]nonan-7-ol.

Intramolecular cyclization is a powerful tool for the formation of cyclic and spirocyclic systems. thieme-connect.de

Conjugate addition reactions can be effectively employed to construct spirocyclic frameworks. In a potential route applicable to the (4r,7r)-1-Azaspiro[3.5]nonan-7-ol scaffold, an appropriately substituted piperidine derivative containing a Michael acceptor can undergo an intramolecular conjugate addition to form the spirocyclic system. The stereochemistry of the newly formed chiral centers can be influenced by the existing stereochemistry in the piperidine ring and the reaction conditions. A general representation of this strategy involves a nucleophilic attack from the nitrogen or an adjacent carbon onto an activated double bond. organic-chemistry.org

Oxidative cyclization methods provide an alternative route to azaspiro compounds. rsc.orgdocumentsdelivered.com These reactions often involve the generation of a radical or a cationic intermediate from an acyclic or monocyclic precursor, which then undergoes cyclization. For instance, the oxidative cyclization of olefinic amides or similar precursors can lead to the formation of the desired spirocyclic skeleton. documentsdelivered.com The choice of oxidizing agent and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization.

Precursor TypeOxidantResulting SystemReference
CinnamamidylSilver(I)Azaspiro[4.5]decenones rsc.org
Olefinic AmidesVariousAzaspiro(4.5)decane systems documentsdelivered.com

A versatile multi-step approach involves the acylation of a suitably substituted amine with chloroacetyl chloride, followed by an intramolecular cyclization to form the azaspiro[3.5]nonane ring system. biorxiv.orgnih.gov This method allows for the construction of the azetidinone ring onto a pre-existing piperidine derivative. The reaction of an amine with chloroacetyl chloride yields an α-chloroacetamide intermediate. biorxiv.org Subsequent intramolecular nucleophilic substitution, often promoted by a base, leads to the formation of the four-membered lactam ring. The carbonyl group of the resulting azaspiro[3.5]nonan-2-one can then be reduced to afford the desired alcohol functionality.

Scheme 2: General Synthesis using Chloroacetyl Chloride

  • Acylation: A piperidine derivative is reacted with chloroacetyl chloride in the presence of a base. biorxiv.orgnih.gov
  • Intramolecular Cyclization: The resulting α-chloroacetamide undergoes base-mediated cyclization to form the azaspiro[3.5]nonan-2-one.
  • Reduction: The ketone is then reduced to the corresponding alcohol.
  • The Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc, can be adapted for the synthesis of azaspiro[3.5]nonan-1-ones. wikipedia.orgorganic-chemistry.org An intramolecular version of this reaction, starting from a precursor containing both a ketone and an α-halo ester moiety tethered to a nitrogen atom, can lead to the formation of the spirocyclic β-hydroxy ester. Subsequent transformations can then yield the target azaspiro[3.5]nonan-7-ol. The reaction is known for its tolerance of various functional groups. beilstein-journals.org

    ReactantsReagentProductReference
    Aldehydes/Ketones, α-halo estersZincβ-hydroxy-esters wikipedia.org
    Aroyl isothiocyanates, α-haloestersZincβ-thioxoesters nih.gov
    Ketones, Ethyl iododifluoroacetateDiethylzincα,α-difluoro-β-hydroxy esters le.ac.uk

    Intramolecular Cyclization Strategies for Spiroannulation

    Palladium-Catalyzed Cyclization in Azetidine Derivatization for Azaspiro[3.5]nonanes

    Palladium-catalyzed reactions are powerful tools for constructing complex molecular frameworks, including the azaspiro[3.5]nonane core. rsc.org These methods often involve cascade cyclizations, where multiple ring-forming events occur in a single synthetic operation, enhancing step economy. rsc.org The versatility of palladium catalysis allows for the formation of both carbon-carbon and carbon-heteroatom bonds with high levels of chemo-, enantio-, and diastereoselectivity. rsc.org

    One strategic approach involves the migratory cyclization of α-bromoalkene derivatives catalyzed by palladium. nih.gov This process can be rendered asymmetric through the use of chiral ligands, such as (R)-DM-segphos, offering a pathway to enantiomerically enriched products. nih.gov The mechanism of these transformations can involve a key 1,4-palladium migration step. dntb.gov.ua

    For the synthesis of azaspirocycles, palladium-catalyzed cascade cyclizations of substrates like bromoenynamides have been developed. nih.gov These reactions can form tricyclic aza-compounds that can be further elaborated into desired scaffolds. nih.gov Another innovative method is the palladium-catalyzed construction of spiro-N,O-acetals from simple alkenes, which proceeds through a ketone intermediate. rsc.org

    Table 1: Key Features of Palladium-Catalyzed Cyclization Methods

    Catalytic SystemKey TransformationAdvantages
    Pd(OAc)₂ / Chiral LigandAsymmetric migratory cyclizationEnantioselective, access to chiral products. nih.gov
    Palladium CatalystCascade cyclization of bromoenynamidesForms complex tricyclic azacycles. nih.gov
    Pd(OAc)₂ / OxidantSpiro-N,O-acetal formationEfficient construction of spirocycles from simple alkenes. rsc.org

    Metal-Catalyzed Rearrangements and Cycloaddition Reactions

    Gold-Catalyzed Propargylic Alcohol Rearrangements for Spiro Oxetane and Related Scaffolds

    Gold catalysis has proven to be a potent tool for the rearrangement of propargylic alcohols, providing access to diverse and valuable chemical structures. nih.govucl.ac.uk These reactions can be tuned to yield different products depending on the catalyst and reaction conditions. nih.gov For instance, gold(I) catalysts can facilitate the Meyer-Schuster rearrangement of primary, secondary, and tertiary propargylic alcohols to form enones. nih.gov

    A significant application of gold catalysis in this area is the propargyl Claisen rearrangement. acs.org Using a trinuclear gold(I)-oxo complex, propargyl vinyl ethers can be converted into homoallenic alcohols with high stereoselectivity and under mild conditions. acs.org This method is effective for a wide range of substrates and allows for the synthesis of enantioenriched allenes from chiral nonracemic starting materials. acs.org

    The mechanism of these gold-catalyzed rearrangements often involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack. ucl.ac.uk The choice of the gold catalyst and any additives can influence the reaction pathway, leading to either rearrangement or substitution products. nih.govnih.gov

    Table 2: Gold-Catalyzed Reactions of Propargylic Alcohols

    CatalystReaction TypeProductKey Features
    Gold(I) catalystMeyer-Schuster rearrangementEnonesOccurs at room temperature. nih.gov
    [(Ph₃PAu)₃O]BF₄Propargyl Claisen rearrangementHomoallenic alcoholsHigh stereoselectivity, mild conditions. acs.org
    Gold(III) catalystReaction with aryl nucleophilesTriaryl-allenes and diaryl-indenesProduct ratio can be controlled by reaction conditions. nih.gov
    Organocatalytic Asymmetric Photocycloaddition for Strained Spirocyclobutane Derivatives, extensible to Azaspiro[3.5]nonanes

    The synthesis of strained spirocyclic systems, such as those containing a cyclobutane ring, presents a significant synthetic challenge. Organocatalytic asymmetric photocycloaddition has emerged as a powerful strategy to construct these complex architectures with high enantioselectivity. researchgate.netnih.gov This approach often utilizes visible-light-induced reactions, offering a mild and sustainable method for forming multiple chiral centers. nih.govresearchgate.net

    One notable advancement is the use of a cage-confined photoreactor, which facilitates dynamic bimolecular recognition to promote cross [2+2] photocycloaddition. nih.gov This enzyme-mimetic catalyst design enhances reactivity and allows for the construction of spirocycle and bispirocycle compounds with excellent enantioselectivity and substrate tolerance. nih.gov Such methods have been successfully applied to the synthesis of highly substituted spirocyclic cyclobutanes. researchgate.net

    While directly applied to the synthesis of spirocyclobutyl oxindoles, these principles of organocatalytic asymmetric [2+2] cycloaddition are extensible to the formation of azaspiro[3.5]nonane frameworks, offering a promising avenue for the stereocontrolled synthesis of these important nitrogen-containing spirocycles. rsc.org

    Copper(I)-N-Heterocyclic Carbene Catalysis in Allylic Oxidation for Cyclohexenone Functionalization Relevant to Azaspiro[3.5]nonane Formation

    Copper(I) complexes bearing N-heterocyclic carbene (NHC) ligands are versatile catalysts in a range of organic transformations, including C-H bond activation and functionalization. thieme-connect.denih.gov These catalysts offer a means to achieve high selectivity under mild reaction conditions. nih.gov

    In the context of forming functionalized cyclic ketones, which can be precursors to azaspiro[3.5]nonane systems, Cu(I)-NHC catalysis is relevant. While direct examples for the synthesis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol are not explicitly detailed, the principles of NHC-metal catalyzed reactions are applicable. For example, N-heterocyclic carbene-catalyzed asymmetric synthesis of cyclopentenones from enals and α-diketones has been achieved with high diastereo- and enantioselectivity. nih.gov This demonstrates the power of NHC catalysis in constructing functionalized five-membered rings.

    The development of efficient methods for synthesizing Cu(I)-NHC complexes, for instance, from the insoluble Cu₂O, further enhances the accessibility and utility of these catalytic systems. The application of these catalytic principles to the allylic oxidation of cyclohexenone derivatives would provide a strategic entry point to intermediates that can be further elaborated to the target azaspiro[3.5]nonane scaffold.

    Stereoselective Synthesis of Chiral Azaspiro[3.5]nonanes and Specificity for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

    Diastereoselective Control in Azaspiro[3.5]nonane Ring Formation

    Achieving diastereoselective control is paramount in the synthesis of complex molecules with multiple stereocenters, such as (4r,7r)-1-Azaspiro[3.5]nonan-7-ol. The spatial arrangement of substituents on the azetidine and cyclohexane (B81311) rings dictates the biological activity of the final compound.

    Methodologies like gold-catalyzed rearrangements and organocatalytic photocycloadditions offer inherent stereocontrol. In gold(I)-catalyzed propargyl Claisen rearrangements, the reaction of 1,2-disubstituted vinyl ethers proceeds with excellent diastereoselectivity. acs.org This is attributed to a proposed half-chair transition state where substituents occupy pseudoequatorial and pseudoaxial positions to minimize steric strain.

    Similarly, cage-confined asymmetric photocatalysis for [2+2] cycloadditions provides a high degree of stereocontrol, enabling the synthesis of strained multichiral spirocyclobutanes. nih.gov The chiral environment of the cage reactor directs the approach of the reactants, leading to the preferential formation of one diastereomer. nih.gov These strategies, while not directly reported for the synthesis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol, provide a conceptual framework for achieving the desired diastereoselectivity in the formation of the azaspiro[3.5]nonane ring system.

    Enantioselective Methodologies for Spirocyclic Azanonanols

    The creation of spirocyclic systems with specific enantiomeric purity is a key objective in the synthesis of biologically active compounds. For spirocyclic azanonanols such as (4r,7r)-1-Azaspiro[3.5]nonan-7-ol, enantioselective methodologies are paramount. While a direct enantioselective synthesis for this specific compound is not extensively documented in publicly available literature, several established strategies for related spirocyclic frameworks can be adapted.

    One prominent approach involves the use of chiral auxiliaries . In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of azaspirocycles, a chiral auxiliary could be attached to a precursor molecule to influence the formation of the spirocyclic core or the introduction of the hydroxyl group.

    Asymmetric catalysis represents another powerful tool. Here, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of spirocyclic azanonanols, this could involve an asymmetric intramolecular cyclization or a stereoselective reduction of a ketone precursor. For instance, the asymmetric reduction of a protected 1-azaspiro[3.5]nonan-7-one using a chiral catalyst system, such as a ruthenium or rhodium complex with a chiral ligand, could afford the desired (4r,7r)-alcohol.

    A hypothetical enantioselective synthesis could commence from a protected piperidine derivative, which undergoes a spirocyclization reaction. The stereochemistry of the hydroxyl group would then be established through a diastereoselective reduction of the resulting ketone, influenced by the stereochemistry of the spiro-carbon or by a chiral reducing agent.

    Control of Relative and Absolute Stereochemistry in Polycyclic Systems

    Achieving the specific (4r,7r) stereochemistry in 1-azaspiro[3.5]nonan-7-ol requires precise control over both the relative and absolute configuration of the two stereocenters. The control of relative stereochemistry (the cis or trans relationship between substituents) is often dictated by the thermodynamics and kinetics of the ring-forming and subsequent functional group manipulation steps.

    In the context of the 1-azaspiro[3.5]nonane framework, the reduction of a ketone precursor, N-protected-1-azaspiro[3.5]nonan-7-one, is a critical step for establishing the relative stereochemistry of the hydroxyl group. The stereochemical outcome of this reduction can be influenced by several factors:

    Steric Hindrance: The approach of the hydride reagent can be directed by the steric bulk of the protecting group on the nitrogen atom and the inherent conformation of the spirocyclic system.

    Reagent Choice: The choice of reducing agent plays a crucial role. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face, while smaller reagents like sodium borohydride (B1222165) may exhibit lower selectivity.

    Chelation Control: If a suitable functional group is present, chelation of a metal-based reducing agent can lock the conformation of the substrate and direct the hydride delivery from a specific face.

    To control the absolute stereochemistry (the R/S configuration at each chiral center), one can employ strategies such as starting from a chiral building block (a chiral pool approach) or utilizing an asymmetric transformation as mentioned previously. For instance, starting with a chiral piperidine derivative would set the absolute stereochemistry of the spiro-carbon (C4), which can then direct the stereochemical outcome of the hydroxyl group installation at C7.

    Table 1: Hypothetical Strategies for Stereocontrol in the Synthesis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol
    StrategyKey TransformationAnticipated OutcomeControlling Factors
    Chiral AuxiliaryDiastereoselective spirocyclizationEnantiomerically enriched spiro-ketone precursorChoice of chiral auxiliary and reaction conditions
    Asymmetric CatalysisEnantioselective reduction of a ketoneHigh enantiomeric excess of the desired (4r,7r)-alcoholChiral catalyst and ligand selection
    Substrate ControlDiastereoselective reduction of a chiral ketoneHigh diastereomeric excess of the (4r,7r)-isomerSteric hindrance from the existing chiral center
    Chiral Pool SynthesisSynthesis starting from a chiral piperidine derivativeControl of the absolute stereochemistry at C4Availability of the chiral starting material

    Protecting Group Strategies for Amine and Hydroxyl Functionalities in the (4r,7r)-1-Azaspiro[3.5]nonan-7-ol Framework

    The presence of both a secondary amine and a secondary hydroxyl group in (4r,7r)-1-Azaspiro[3.5]nonan-7-ol necessitates a carefully planned protecting group strategy to ensure chemoselectivity during the synthetic sequence. The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. doaj.orgnih.gov

    The secondary amine in the piperidine ring is nucleophilic and can undergo undesired side reactions. Common protecting groups for secondary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid. Conversely, the Cbz group is stable to acidic and basic conditions but can be cleaved by hydrogenolysis.

    The secondary hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether, for instance, tert-butyldimethylsilyl (TBS) ether. Benzyl ethers are robust and can be removed by hydrogenolysis, while TBS ethers are stable to a wide range of non-fluoride-containing reagents and are typically cleaved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

    An orthogonal protecting group strategy is often employed when multiple functional groups need to be manipulated independently. In the context of synthesizing derivatives of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol, one might protect the amine with a Boc group and the alcohol with a TBS group. This allows for the selective deprotection of the alcohol using fluoride ions without affecting the Boc group, enabling further functionalization at the hydroxyl position. Subsequently, the Boc group can be removed under acidic conditions to liberate the amine for further reactions.

    Table 2: Common Protecting Groups for Amine and Hydroxyl Functionalities
    Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
    Aminetert-ButoxycarbonylBocBoc2O, base (e.g., Et3N, DMAP)Acid (e.g., TFA, HCl)
    BenzyloxycarbonylCbzCbz-Cl, baseH2, Pd/C
    Hydroxyltert-ButyldimethylsilylTBSTBSCl, imidazoleF- (e.g., TBAF, HF)
    BenzylBnBnBr, NaHH2, Pd/C

    Reactivity and Chemical Transformations of the 4r,7r 1 Azaspiro 3.5 Nonan 7 Ol Core

    Functional Group Interconversions at the Hydroxyl Moiety

    The secondary alcohol at the C7 position is a key functional handle for derivatization and molecular elaboration. Standard organic transformations can be applied to interconvert this hydroxyl group into other functionalities.

    Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-Azaspiro[3.5]nonan-7-one, using a range of common oxidizing agents. The choice of reagent can be critical to avoid side reactions involving the nitrogen atom.

    Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids under appropriate coupling conditions. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions. These reactions are fundamental for modifying the lipophilicity and steric bulk around the piperidine (B6355638) ring.

    Silylation: For protection or to enhance volatility for analytical purposes like gas chromatography, the alcohol can be converted into a silyl (B83357) ether. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this transformation, yielding more stable derivatives compared to trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

    Table 1: Functional Group Interconversions at the C7-Hydroxyl Group

    Transformation Reagent(s) Product Functional Group
    Oxidation Pyridinium chlorochromate (PCC), Dess-Martin periodinane Ketone
    Acylation Acyl chloride, Pyridine Ester
    Silylation MTBSTFA, Triethylamine tert-Butyldimethylsilyl ether
    Alkylation Alkyl halide, Sodium hydride Ether

    Reactions Involving the Azetidine (B1206935) and Piperidine Rings in (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

    The reactivity of the bicyclic amine core is dominated by the nucleophilicity of the nitrogen atom and the ring strain of the four-membered azetidine ring.

    The secondary amine of the azaspiro[3.5]nonane system is a nucleophilic center and can be readily functionalized. These reactions are crucial for introducing diversity and modulating the pharmacological properties of derivatives.

    N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride.

    N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-amides.

    N-Arylation: Buchwald-Hartwig or Ullmann-type coupling reactions can be employed to form N-aryl derivatives, connecting the spirocyclic core to various aromatic systems.

    N-Sulfonylation: The amine reacts with sulfonyl chlorides to produce stable sulfonamides, which are common functional groups in medicinal chemistry.

    Table 2: N-Functionalization Reactions of the Azaspiro[3.5]nonane Nitrogen

    Reaction Type Reagent(s) Functional Group Formed
    N-Alkylation Benzyl (B1604629) bromide, K₂CO₃ N-Benzyl amine
    N-Acylation Acetyl chloride, Et₃N N-Acetamide
    N-Sulfonylation Tosyl chloride, Pyridine N-Tosylated sulfonamide
    Reductive Amination Acetone, NaBH(OAc)₃ N-Isopropyl amine

    Stereospecific Reactions at the Spiro Center and Peripheral Positions

    The predefined stereochemistry of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol exerts significant influence on subsequent reactions. The fixed spatial arrangement of the rings can direct the approach of reagents, leading to high diastereoselectivity.

    The azetidine ring, while more stable than an aziridine, possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under specific conditions. rsc.org These reactions provide a pathway to substituted piperidines that might be difficult to access through other synthetic routes.

    Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net These reactions are often catalyzed by Lewis acids or require activation of the nitrogen, for example, by converting it into a quaternary ammonium (B1175870) salt, to make the ring more susceptible to cleavage. magtech.com.cn The regioselectivity of the attack is influenced by both electronic and steric factors. Typically, a nucleophile will attack one of the carbon atoms adjacent to the nitrogen. magtech.com.cn In the case of the 1-azaspiro[3.5]nonane system, this would involve the cleavage of either the C2-N1 or C4-N1 bond, leading to functionalized piperidine derivatives.

    Table 3: Potential Ring-Opening Reactions of the Azetidine Moiety

    Reaction Condition Nucleophile Potential Product
    Acid catalysis (e.g., HBr) Br⁻ 4-(Bromomethyl)-4-(aminomethyl)piperidine derivative
    N-activation followed by nucleophilic attack Thiophenol 4-((Phenylthio)methyl)-4-(aminomethyl)piperidine derivative

    Derivatization Strategies for Advanced Molecular Complexity

    The functional handles present in (4r,7r)-1-Azaspiro[3.5]nonan-7-ol serve as starting points for the synthesis of more complex molecules, particularly for applications in drug discovery where three-dimensional structure is paramount. researchgate.net Derivatization strategies often involve multi-step sequences that build upon the initial functional group interconversions and N-functionalizations.

    For example, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide range of functionalities. Alternatively, oxidation to the ketone followed by reactions such as Wittig olefination or Grignard additions can be used to build carbon-carbon bonds. Combining these transformations with N-functionalization allows for the systematic exploration of the chemical space around the spirocyclic core. nih.gov

    Table 4: Advanced Derivatization Strategies

    Initial Transformation Follow-up Reaction Reagent Example Resulting Structure
    Oxidation to ketone Wittig Reaction Ph₃P=CH₂ 7-Methylene-1-azaspiro[3.5]nonane
    N-Acylation Reduction of amide LiAlH₄ N-Alkylated derivative
    O-Tosylation Nucleophilic Substitution NaN₃ 7-Azido-1-azaspiro[3.5]nonane
    N-Arylation (Buchwald-Hartwig) Suzuki Coupling on aryl halide Arylboronic acid, Pd catalyst Biaryl-substituted N-azaspirocycle

    Mechanistic Studies of Reactions Involving the Spiro Azanonane Framework

    The mechanisms of reactions involving the (4r,7r)-1-Azaspiro[3.5]nonan-7-ol framework are generally consistent with established principles of organic chemistry, though they are modulated by the unique structural features of the molecule.

    N-Functionalization: Reactions such as N-alkylation with alkyl halides typically proceed through a standard bimolecular nucleophilic substitution (S_N2) mechanism, where the nitrogen atom acts as the nucleophile.

    Ring-Opening of Azetidine: The mechanism for acid-catalyzed ring-opening involves initial protonation of the azetidine nitrogen. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by a nucleophile. The reaction likely proceeds via an S_N2-like pathway, with the nucleophile attacking a carbon atom from the side opposite the C-N bond, leading to inversion of configuration if the carbon is chiral. The significant relief of ring strain provides a strong thermodynamic driving force for this transformation. rsc.org

    Reactions at the C7 Position: The stereochemical outcome of reactions at the C7 carbon is dictated by the steric environment created by the spirocyclic framework. For example, the reduction of the corresponding ketone with a hydride reagent would likely occur from the less sterically hindered face of the piperidine ring, leading to a preferred diastereomer of the alcohol. This is an example of substrate-controlled stereoselectivity.

    Applications of 4r,7r 1 Azaspiro 3.5 Nonan 7 Ol in Advanced Organic Synthesis and Chemical Research

    Utilization as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

    The inherent conformational rigidity and stereochemically defined centers of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol make it an attractive starting material or intermediate in the synthesis of complex molecular architectures. Its structure, featuring a piperidine (B6355638) ring fused to a cyclobutane (B1203170) ring in a spirocyclic arrangement, provides a unique three-dimensional framework that is increasingly sought after in drug discovery to explore new chemical space beyond traditional "flat" aromatic compounds. The hydroxyl and secondary amine functionalities offer convenient handles for further chemical modification and elaboration.

    One of the most significant applications of the 1-azaspiro[3.5]nonane core is its use as a key intermediate in the challenging total synthesis of the potent neurotoxin, Tetrodotoxin (TTX). google.com The complex, cage-like structure of TTX, featuring a dense array of functional groups and multiple stereocenters, presents a formidable synthetic challenge. nih.govyoutube.comnih.gov

    Researchers have identified 1-azaspiro[3.5]nonan-2-one derivatives as promising intermediates for the synthesis of TTX and its analogues. google.com A European patent application details how these spirocyclic lactams serve as crucial building blocks. google.com They provide an efficient pathway to functionalize key positions of the TTX core structure and allow for the flexible modification to produce novel TTX analogues with potentially useful biological and pharmacological properties. google.com The quest for efficient synthetic routes to TTX is driven by its importance as a pharmacological tool for studying sodium channel proteins and its potential analgesic properties. google.com

    The 1-azaspiro[3.5]nonane framework is a versatile building block for creating a wide array of novel polycyclic and heterocyclic systems. Spirocycles are of particular interest in medicinal chemistry as they can act as bioisosteres of more common rings like piperidine, while offering improved metabolic stability. univ.kiev.ua The synthesis of functionalized azaspirocycles is a key strategy in drug design, allowing for the creation of unique 3D-shaped molecules. univ.kiev.uauniv.kiev.ua

    For instance, the intramolecular 1,3-dipolar cycloaddition of nitrones is a known method to create spiro-pyrrolidine systems, demonstrating a general strategy for building complex heterocyclic structures from simpler spirocyclic precursors. nsu.ru Furthermore, multicomponent reactions have been developed to efficiently synthesize complex spiro architectures, such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, highlighting the utility of spiro-compounds in generating molecular diversity. nih.gov The development of synthetic methods to produce multigram quantities of functionalized azaspiro[3.5]nonane derivatives makes these building blocks readily applicable for broad use in drug design and development. researchgate.net

    Role in Catalyst and Ligand Design for Asymmetric Transformations

    Chiral amines and alcohols are fundamental components in the design of ligands for asymmetric catalysis. The defined (4r,7r) stereochemistry of 1-azaspiro[3.5]nonan-7-ol, combined with its rigid bicyclic structure, makes it a theoretically promising scaffold for the development of new chiral ligands and catalysts. The nitrogen and oxygen atoms can serve as coordination sites for metal centers, while the rigid spirocyclic backbone can create a well-defined chiral environment, which is essential for inducing high stereoselectivity in chemical reactions.

    While specific examples detailing the use of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol itself as a ligand were not prominent in the surveyed literature, the principle remains a key area of chemical research. The development of novel chiral building blocks is critical for expanding the toolbox of asymmetric catalysis, and spirocyclic diamines and amino alcohols are known to be effective ligands in various transformations.

    Research on Molecular Interactions with Biological Targets for Scaffold Exploration (e.g., GPR119 agonism as a mechanism of action)

    The 1-azaspiro[3.5]nonane scaffold has proven to be a highly effective framework for the discovery of new therapeutic agents. A notable example is its use in developing agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. nih.gov

    Researchers at Taisho Pharmaceutical designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. nih.gov Through systematic optimization of substituents on the piperidine nitrogen and an attached aryl group, they identified compounds with high potency. One particular compound, 54g , emerged as a potent GPR119 agonist with an EC₅₀ of just 3.8 nM. nih.gov This compound also demonstrated a good pharmacokinetic (PK) profile and a significant glucose-lowering effect in animal models of diabetes. nih.gov

    The success of this scaffold is not limited to GPR119. Patents also describe the inclusion of the 7-azaspiro[3.5]nonane moiety in the design of glucagon-like peptide-1 (GLP-1) agonists, another important class of drugs for managing type 2 diabetes. google.comgoogleapis.com This demonstrates the value of the azaspiro[3.5]nonane core as a versatile scaffold for exploring biological targets and developing new medicines.

    Analytical and Characterization Methodologies for 4r,7r 1 Azaspiro 3.5 Nonan 7 Ol

    Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

    The unambiguous determination of the three-dimensional structure of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

    High-Resolution NMR Spectroscopy: 1H and 13C NMR spectroscopy are primary tools for elucidating the molecular framework of azaspiro[3.5]nonane derivatives. univ.kiev.uaipb.pt While specific spectral data for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol is not extensively published, analysis of related azaspiro[3.5]nonane structures provides insight into the expected chemical shifts and coupling constants. For instance, in derivatives of 7-oxa-2-azaspiro[3.5]nonane, protons on the carbon adjacent to the nitrogen in the azetidine (B1206935) ring typically appear in the range of 3.4-4.2 ppm in the 1H NMR spectrum. univ.kiev.ua The proton attached to the carbon bearing the hydroxyl group in the cyclohexyl ring is expected to be a key diagnostic signal, with its multiplicity and coupling constants providing information about its axial or equatorial position, thus helping to define the 'trans' (r,r) relationship between the azetidine nitrogen and the hydroxyl group.

    Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for assigning proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly critical for confirming the stereochemistry by identifying protons that are close in space, which helps to establish the relative configuration of the stereocenters. ipb.pt

    Expand to view representative NMR data for a related Azaspiro[3.5]nonane derivative

    Table 1: Representative 1H NMR Data for a Functionalized 7-oxa-2-azaspiro[3.5]nonane Derivative

    Functional GroupChemical Shift (δ, ppm)Multiplicity
    CH-OH~4.19br. s
    CH2-O (in tetrahydropyran (B127337) ring)3.72 - 3.94m
    CH2-N (in azetidine ring)3.39 - 3.70m
    Cyclohexane (B81311) Ring Protons1.60 - 2.00m

    Note: Data is illustrative and based on published spectra for analogous compounds. univ.kiev.ua Actual chemical shifts for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol may vary.

    Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Identity Confirmation

    The purity and identity of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol are typically established using a combination of chromatographic techniques and mass spectrometry.

    Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of non-volatile compounds like (4r,7r)-1-Azaspiro[3.5]nonan-7-ol. By employing a suitable stationary phase (e.g., C18) and mobile phase, one can separate the main compound from any impurities arising from the synthesis or degradation. Gas Chromatography (GC) may also be used, potentially after derivatization of the polar alcohol and amine groups to increase volatility. The purity is determined by the relative area of the main peak in the chromatogram.

    Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the target compound. researchgate.net When coupled with a chromatographic inlet (e.g., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z), which together offer a high degree of certainty in compound identification. For (4r,7r)-1-Azaspiro[3.5]nonan-7-ol (molecular formula C8H15NO), the expected parent ion in its protonated form [M+H]+ would have an m/z of 142.12. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

    Expand to view a sample data table for purity and identity confirmation

    Table 2: Analytical Data for Identity and Purity Confirmation of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

    Analytical TechniqueParameterExpected ValuePurpose
    HPLCPurity>95% (typical)Purity Assessment
    LC-MS[M+H]+142.12Identity Confirmation
    HRMSExact Mass [M+H]+142.1232Elemental Composition Confirmation

    Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

    Given the stereocenters present in (4r,7r)-1-Azaspiro[3.5]nonan-7-ol, methods to determine its enantiomeric and diastereomeric purity are essential.

    Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating enantiomers and diastereomers. mdpi.comrsc.org The technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.gov The diastereomeric excess (de) can be determined by separating the (4r,7r) diastereomer from other potential diastereomers (e.g., cis isomers). The enantiomeric excess (ee) of the (4r,7r) isomer would be determined by its separation from its enantiomer, (4s,7s)-1-Azaspiro[3.5]nonan-7-ol.

    Chiral Derivatization Followed by Chromatography: An alternative approach involves reacting the analyte with a chiral derivatizing agent to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard non-chiral chromatographic column (HPLC or GC). The relative peak areas of the resulting diastereomers correspond to the enantiomeric ratio of the original compound.

    The choice of method depends on the specific properties of the compound and the availability of suitable chiral stationary phases or derivatizing agents. In all cases, the goal is to achieve baseline separation of the stereoisomers to allow for accurate quantification. mdpi.com

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic strategies for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol, and how can stereochemical purity be ensured?

    • Methodological Answer : Begin with a literature review to identify spirocyclic compound synthesis protocols, such as acid-catalyzed alkylation or cyclization reactions . Optimize reaction conditions (e.g., chiral catalysts, temperature) to favor the (4r,7r) configuration. Use chiral chromatography (e.g., HPLC with Purospher®STAR Columns) or crystallization for purification . Validate stereochemical purity via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

    Q. How should researchers characterize the physicochemical stability of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol under varying storage conditions?

    • Methodological Answer : Design accelerated stability studies under controlled pH, temperature, and humidity (e.g., ICH Q1A guidelines). Monitor degradation products using LC-MS and compare against known impurities (e.g., stereoisomers or oxidation byproducts). Apply kinetic modeling to predict shelf-life .

    Q. What spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?

    • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY, HSQC) to resolve overlapping signals in the spirocyclic core. Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol across different assay systems?

    • Methodological Answer : Conduct a comparative analysis of assay conditions (e.g., cell lines, solvent systems) using factorial experimental designs . Apply multivariate statistics (e.g., PCA) to identify confounding variables. Validate findings with orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular permeability studies) .

    Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

    • Methodological Answer : Use microcosm experiments to simulate biodegradation and adsorption in water-sediment systems. Measure partition coefficients (e.g., log KowK_{ow}) and degradation half-lives via GC-MS or HPLC-UV. Incorporate isotopic labeling (e.g., 13C^{13}\text{C}) to track metabolite pathways .

    Q. How can quantitative structure-activity relationship (QSAR) models be developed to predict the bioactivity of derivatives?

    • Methodological Answer : Compile a dataset of analogs with validated biological data (e.g., IC50_{50}). Use molecular descriptors (e.g., topological polar surface area, log PP) and machine learning algorithms (e.g., random forest) to build predictive models. Validate with leave-one-out cross-validation and external test sets .

    Q. What strategies mitigate challenges in isolating (4r,7r)-1-Azaspiro[3.5]nonan-7-ol from complex reaction mixtures?

    • Methodological Answer : Employ orthogonal purification techniques:

    • Step 1 : Normal-phase chromatography to remove non-polar byproducts.
    • Step 2 : Chiral stationary phases (e.g., amylose-based) for stereoisomer resolution.
    • Step 3 : Recrystallization in solvent systems optimized for lattice selectivity .

    Q. How should researchers validate analytical methods for quantifying trace impurities in this compound?

    • Methodological Answer : Follow IUPAC guidelines for method validation:

    • Specificity : Demonstrate resolution from structurally similar impurities (e.g., 4R,8R stereoisomers) .
    • Accuracy/Precision : Spike-and-recovery experiments with ≤5% RSD .
    • Detection Limits : Use signal-to-noise ratios ≥3:1 for LOQ determination .

    Methodological Resources

    • Stereochemical Analysis : Refer to Pharmacopeial Forum guidelines for stereoisomer exclusion criteria .
    • Environmental Impact Studies : Adopt protocols from long-term ecological risk assessments (e.g., Project INCHEMBIOL) .
    • Data Reporting : Follow IUPAC best practices for transparent experimental documentation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.